Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate
Description
Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate is a synthetic azo dye characterized by a nitro-substituted benzoate ester core and a bis(2-hydroxyethyl)amino-phenylazo group. This compound is primarily used in hair dye formulations due to its intense coloration and stability . The azo (-N=N-) linkage and electron-withdrawing nitro (-NO₂) group contribute to its chromophoric properties, while the bis(2-hydroxyethyl)amino substituent enhances solubility in polar solvents and facilitates hydrogen bonding . Its CAS number is 82760-41-6, and it is regulated under EINECS 286-136-3 .
Properties
CAS No. |
85187-46-8 |
|---|---|
Molecular Formula |
C19H22N4O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate |
InChI |
InChI=1S/C19H22N4O6/c1-2-29-19(26)14-3-8-17(18(13-14)23(27)28)21-20-15-4-6-16(7-5-15)22(9-11-24)10-12-25/h3-8,13,24-25H,2,9-12H2,1H3 |
InChI Key |
MFJQDORQIYGGNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Temperature: Low temperatures (0–5 °C) during diazotization prevent side reactions and decomposition of diazonium salts.
- pH Control: Mildly alkaline conditions (pH 8–9) during coupling favor electrophilic substitution on the phenolic ring.
- Solvent Choice: Water or aqueous-organic mixtures are typical; ethanol is preferred for recrystallization due to solubility properties.
- Stoichiometry: Equimolar amounts of diazonium salt and coupling component ensure complete reaction.
- Reaction Time: Typically 1–2 hours for coupling; monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy to confirm azo bond formation.
Alternative Synthetic Routes and Modifications
Some literature suggests variations in the amino substituent, such as replacing bis(2-hydroxyethyl)amino with cyanoethyl-hydroxyethyl amino groups, which affect solubility and reactivity but follow similar diazotization and coupling steps. These modifications require adjustment of reaction parameters, especially solvent polarity and pH.
Analytical and Characterization Techniques During Preparation
- UV-Vis Spectroscopy: Monitors azo chromophore formation by characteristic absorption bands (~400–500 nm).
- Infrared (IR) Spectroscopy: Confirms functional groups such as azo (-N=N-), nitro (-NO2), and ester (C=O) groups.
- Nuclear Magnetic Resonance (NMR): Structural confirmation of aromatic protons and substituents.
- Thin-Layer Chromatography (TLC): Tracks reaction progress and purity.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
Research Findings on Preparation Efficiency and Yield
- Yields typically range from 70% to 85% depending on reaction conditions and purification methods.
- The presence of bis(2-hydroxyethyl)amino groups improves solubility, facilitating purification and handling.
- Reaction optimization studies emphasize the importance of temperature and pH control to minimize side reactions such as hydrolysis or azo bond cleavage.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Synthesis |
|---|---|---|
| Diazotization Temp. | 0–5 °C | Stability of diazonium salt |
| Coupling pH | 8–9 | Maximizes azo coupling efficiency |
| Solvent | Water/ethanol mixtures | Solubility and reaction medium |
| Reaction Time | 1–2 hours | Completeness of azo bond formation |
| Purification | Recrystallization in ethanol | Purity and yield enhancement |
| Yield | 70–85% | Dependent on control of reaction conditions |
Chemical Reactions Analysis
Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and azo groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
Textile Dyes
The compound is utilized in the production of cationic dyes for textiles. Its azo structure allows for vibrant coloration, which is essential in the textile industry. The dyeing process usually involves applying the dye to fabrics at elevated temperatures to ensure proper fixation and color fastness .
Hair Dyes
Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate has been explored as a hair dye due to its stability and ability to impart long-lasting color to keratin fibers. The application process involves adjusting the pH of the dye solution and allowing it to interact with hair fibers for a specified duration before rinsing .
Drug Delivery Systems
Research indicates that compounds similar to this compound can be employed in drug delivery systems due to their ability to form stable complexes with various therapeutic agents. These azo compounds can facilitate targeted delivery, enhancing the efficacy of drugs while minimizing side effects .
Antimicrobial Agents
Studies have shown that azo compounds exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents. The incorporation of hydroxyl groups enhances their solubility and interaction with microbial membranes, leading to increased antibacterial activity .
Polymer Chemistry
In materials science, this compound can be used as a dye in polymer composites. Its incorporation into polymer matrices not only imparts color but also improves thermal stability and mechanical properties of the materials .
Photonic Devices
The unique optical properties of azo compounds make them suitable for applications in photonic devices, where they can be used as photo-responsive materials. This property allows for the development of devices that can change their optical characteristics upon exposure to light, useful in various technological applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro and azo groups can participate in redox reactions, while the hydroxyethyl groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Structural Differences :
- Substituent: Cyclohexylamino group replaces the bis(2-hydroxyethyl)amino-phenylazo group.
- Functional Impact :
- Reduced water solubility due to the hydrophobic cyclohexyl group.
- Lower hydrogen-bonding capacity compared to the hydroxyethyl groups in the target compound.
- Synthesis : Prepared via nucleophilic aromatic substitution using cyclohexylamine and ethyl 4-chloro-3-nitrobenzoate in THF .
Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate
Structural Differences :
- Substituent: Cyanoethyl group added to the amino moiety.
- Functional Impact: Increased electron-withdrawing effect from the cyano (-CN) group, altering absorption maxima. Potential toxicity concerns due to the cyano group .
Basic Blue 6 (CI 12245)
Structural Differences :
- Core Structure : Benzothiazolium ring system instead of benzoate ester.
- Functional Impact :
| Property | This compound | Basic Blue 6 |
|---|---|---|
| Chromophore Type | Azo-nitro | Benzothiazolium |
| Colorfastness | Moderate | High (cationic binding) |
| Solubility | Polar solvents | Water-soluble (ionic nature) |
3-[[4-[[Diamino(phenylazo)phenyl]azo]phenyl]azo]-N,N,N-trimethylanilinium chloride
Structural Differences :
- Multiple Azo Groups : Three azo linkages vs. one in the target compound.
- Functional Impact :
Research Findings and Functional Implications
- Hydrogen Bonding and Solubility: The bis(2-hydroxyethyl)amino group in the target compound enhances solubility in ethanol and water, critical for hair dye formulations . In contrast, analogs with hydrophobic substituents (e.g., cyclohexyl) require co-solvents .
- Toxicity and Safety: Azo dyes with nitro groups may degrade into aromatic amines, necessitating rigorous safety assessments . The absence of cyanide-releasing groups in the target compound reduces acute toxicity compared to cyano-substituted analogs .
- Color Tuning: Electron-withdrawing groups (e.g., nitro, cyano) shift absorption to longer wavelengths. The target compound’s nitro group provides a balance between color intensity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
